2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one
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Overview
Description
2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one typically involves the condensation of benzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired thiazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino and fluorophenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. Additionally, its interaction with cellular DNA can lead to anticancer effects by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-phenyl-1,3-thiazol-4(5H)-one: Lacks the fluorine atom, which may affect its biological activity.
2-(Benzylamino)-5-(4-chlorophenyl)-1,3-thiazol-4(5H)-one: Contains a chlorine atom instead of fluorine, which can alter its reactivity and potency.
2-(Benzylamino)-5-(4-methylphenyl)-1,3-thiazol-4(5H)-one: The presence of a methyl group can influence its pharmacokinetic properties.
Uniqueness
The presence of the fluorine atom in 2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. This can enhance its biological activity and make it a more potent candidate for drug development compared to its analogs.
Biological Activity
The compound 2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for a variety of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific thiazole derivative, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzylamino group and a fluorophenyl substituent, which may influence its biological activity.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study focused on various thiazole derivatives showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus. The synthesized compounds were evaluated using the cup plate method at a concentration of 1 µg/mL, indicating that modifications in the thiazole structure can enhance antimicrobial efficacy .
Compound | Activity Against E. coli | Activity Against S. aureus |
---|---|---|
This compound | Moderate | High |
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production and is a target for skin-whitening agents. Various derivatives of thiazoles have been studied for their tyrosinase inhibitory activity. For instance, derivatives with hydroxyl substitutions showed enhanced inhibitory effects. The IC50 values for some derivatives were significantly lower than those of standard inhibitors like kojic acid, suggesting that structural modifications can lead to increased potency .
Compound | IC50 (µM) | Remarks |
---|---|---|
(Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 0.27 ± 0.03 | Strong inhibitor |
(Z)-2-(benzylamino)-5-(3,4-dihydroxybenzylidene)thiazol-4(5H)-one | >300 | Weak inhibitor |
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have shown antifungal activity against pathogens like Aspergillus niger and Apergillus oryzae. The biological evaluation of these compounds indicates varying degrees of effectiveness based on structural variations .
Case Studies
- Antimicrobial Evaluation : A comprehensive study synthesized several thiazole derivatives and tested their antimicrobial efficacy against pathogenic bacteria and fungi. The results indicated that specific modifications in the thiazole nucleus significantly enhanced their antimicrobial activities.
- Tyrosinase Inhibition Study : A focused investigation on tyrosinase inhibitors revealed that the introduction of hydroxyl groups at specific positions on the phenyl ring led to substantial increases in inhibitory potency compared to non-hydroxylated analogs.
Properties
CAS No. |
919364-99-1 |
---|---|
Molecular Formula |
C17H15FN2OS |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-benzylimino-5-[(4-fluorophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15FN2OS/c18-14-8-6-12(7-9-14)10-15-16(21)20-17(22-15)19-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,20,21) |
InChI Key |
IAWDAYHLBQUENH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C2NC(=O)C(S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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